molecular formula C11H17N7O3 B1420994 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol CAS No. 1199215-75-2

2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol

Cat. No. B1420994
M. Wt: 295.3 g/mol
InChI Key: CBQGCPDUZWSTAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol is a useful research compound. Its molecular formula is C11H17N7O3 and its molecular weight is 295.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Synthesis

The compound has been involved in reactions with aliphatic alcohols and water, leading to the formation of mono- and dialkoxy-1,2,4,5-tetrazines and 6-substituted 3-hydroxy-1,2,4,5-tetrazines. The dissociation constants of the latter were determined, highlighting its reactivity and potential in synthetic chemistry (Ishmetova et al., 2009).

Crystal Structure Analysis

In-depth crystal structure analyses of derivatives of the compound have been conducted. This includes research on unsymmetrical 1,2,4,5-tetrazine derivatives, where structural aspects like bond length, angle patterns, and stabilization through intermolecular interactions were examined (Xu et al., 2012).

Synthetic Modifications and Properties

The compound's derivatives have been synthesized and characterized, revealing information about their thermal stability and energetic characteristics. This includes the study of high-nitrogen tetrazine derivatives, indicating its potential in materials science, particularly in the development of materials requiring high thermal stability (Rudakov et al., 2017).

Application in Heterocyclic Chemistry

The compound's derivatives have been used in the synthesis of various heterocyclic compounds. This includes the synthesis of 3-(1H-pyrazol-1-yl)-4H,7H-[1,2,4,5]tetraazino[6,1-b][1,3]benzoxazin-7-ones, demonstrating its utility in creating complex molecular structures (Adib et al., 2014).

Ligand Synthesis and Coordination Chemistry

The derivatives of this compound have been used in synthesizing flexible ligands for potential applications in coordination chemistry. This includes the preparation of various bis(pyrazol-1-yl)alkanes and related ligands, offering insights into the flexibility and reactivity of such compounds (Potapov et al., 2007).

Energetic Material Research

Its derivatives have been studied for their properties as energetic materials. Research focused on the synthesis and characterization of unsymmetrical s-tetrazine derivatives like DPHM, examining aspects like thermal behavior, safety, and detonation properties (Chen et al., 2018).

Polymer Modification

The compound's derivatives have been incorporated into polymers, like in the modification of poly vinyl alcohol/acrylic acid hydrogels, enhancing their thermal stability and biological activity (Aly & El-Mohdy, 2015).

properties

IUPAC Name

2-[[6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazin-3-yl]amino]-2-(hydroxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N7O3/c1-7-3-8(2)18(17-7)10-15-13-9(14-16-10)12-11(4-19,5-20)6-21/h3,19-21H,4-6H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQGCPDUZWSTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(N=N2)NC(CO)(CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol
Reactant of Route 2
Reactant of Route 2
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol
Reactant of Route 3
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol
Reactant of Route 4
Reactant of Route 4
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol
Reactant of Route 5
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol
Reactant of Route 6
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol

Citations

For This Compound
1
Citations
PB Konietzny, H Peters, ML Hofer… - Macromolecular …, 2022 - Wiley Online Library
Sialoglycans play a key role in many biological recognition processes and sialylated conjugates of various types have successfully been applied, eg, as antivirals or in antitumor therapy…
Number of citations: 6 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.